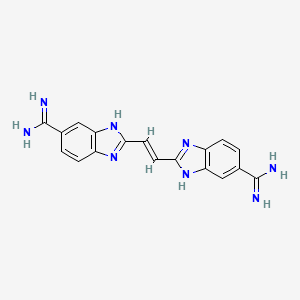
2,2'-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of two benzimidazole units connected by an ethene bridge and carboximidamide groups at the 5-position of each benzimidazole ring. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The ethene bridge can be introduced through a coupling reaction with an appropriate ethene derivative. The carboximidamide groups are then introduced through further functionalization reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and catalytic methods can enhance reaction efficiency and yield. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide groups to amines.
Substitution: The benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole rings.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) involves its interaction with biological targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring.
Benzimidazole Derivatives: Compounds with additional functional groups, such as carboxylic acids, amides, and halogens.
Uniqueness
2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) is unique due to its ethene bridge connecting two benzimidazole units and the presence of carboximidamide groups. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
66639-23-4 |
|---|---|
Molecular Formula |
C18H16N8 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(E)-2-(6-carbamimidoyl-1H-benzimidazol-2-yl)ethenyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C18H16N8/c19-17(20)9-1-3-11-13(7-9)25-15(23-11)5-6-16-24-12-4-2-10(18(21)22)8-14(12)26-16/h1-8H,(H3,19,20)(H3,21,22)(H,23,25)(H,24,26)/b6-5+ |
InChI Key |
DFFCDIMSXJYMTB-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)/C=C/C3=NC4=C(N3)C=C(C=C4)C(=N)N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C=CC3=NC4=C(N3)C=C(C=C4)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


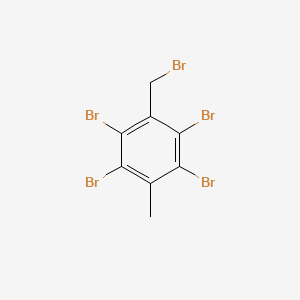

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)


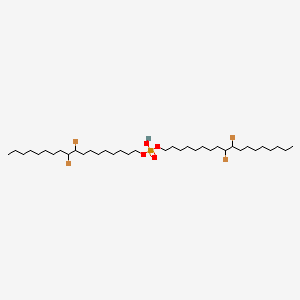
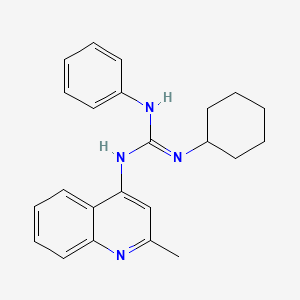
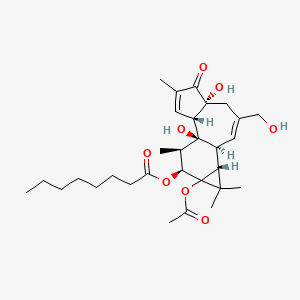
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
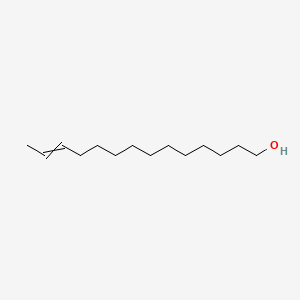
![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)

